molecular formula C9H9NO3 B1250882 N-Hydroxy-5-norbornene-2,3-dicarboximide

N-Hydroxy-5-norbornene-2,3-dicarboximide

Cat. No.: B1250882
M. Wt: 179.17 g/mol
InChI Key: ZUSSTQCWRDLYJA-DPTVFECHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-5-norbornene-2,3-dicarboxylimide is a chemical compound with the molecular formula C9H9NO3. It is also known by its systematic name, N-hydroxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imide. This compound is notable for its applications in peptide synthesis, where it serves as an effective reagent to decrease racemization and inhibit the formation of N-acylureas .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-hydroxy-5-norbornene-2,3-dicarboxylimide involves the reaction of maleic anhydride with hydrazine hydrate to form maleic hydrazide. This intermediate is then reacted with hydrogen peroxide, followed by hydrolysis and acidification to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylimide typically follows similar routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Mechanism of Action

Properties

IUPAC Name

(1R,7S)-4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2/t4-,5+,6?,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSTQCWRDLYJA-DPTVFECHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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